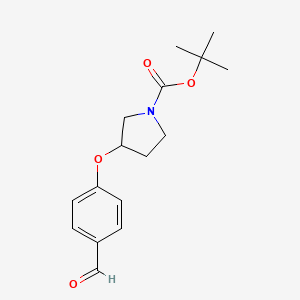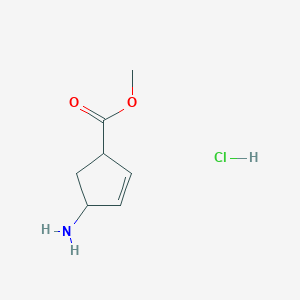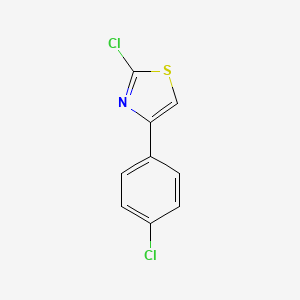
2-Chlor-4-(4-chlorphenyl)thiazol
Übersicht
Beschreibung
2-Chloro-4-(4-chlorophenyl)thiazole is a chemical compound with the molecular formula C9H5Cl2NS and a molecular weight of 231.12 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-chlorophenyl)thiazole consists of a thiazole ring attached to a chlorophenyl group at the 4-position and a chlorine atom at the 2-position . The SMILES string representation of this compound is Clc1ccc(cc1)-c2csc(Cl)n2 .Physical And Chemical Properties Analysis
2-Chloro-4-(4-chlorophenyl)thiazole is a solid substance with a melting point of 97-101 °C . It has a molecular weight of 230.11 and its empirical formula is C9H5Cl2NS .Wissenschaftliche Forschungsanwendungen
Antibakterielle und antifungale Aktivitäten
Thiazole, einschließlich Derivate wie 2-Chlor-4-(4-chlorphenyl)thiazol, wurden synthetisiert und auf ihre antibakteriellen und antifungal Aktivitäten untersucht. Diese Verbindungen können gegen eine Reihe von bakteriellen und Pilzstämmen wirksam sein und tragen zur Entwicklung neuer antimikrobieller Mittel bei .
Antikrebs-Eigenschaften
Einige Thiazolderivate wurden auf ihre Antikrebs-Eigenschaften getestet. Beispielsweise wurden Verbindungen, die strukturell dem This compound ähnlich sind, gegen menschliche Brustadenokarzinomzellen getestet und zeigten Potenzial als Chemotherapeutika .
Synthese von heterozyklischen Derivaten
This compound: kann als Vorläufer bei der Synthese verschiedener Benzothiazol-heterozyklischer Derivate dienen, die vielfältige biologische Aktivitäten und potenzielle Anwendungen in der medizinischen Chemie haben .
Chemische Forschung und Entwicklung
Diese Verbindung ist bei chemischen Lieferanten erhältlich, was auf ihre Verwendung in der chemischen Forschung und Entwicklung zur Synthese anderer komplexer Moleküle oder als Reagenz in chemischen Reaktionen hinweist .
Antioxidative Aktivitäten
Thiazol-basierte Verbindungen haben antioxidative Aktivitäten gezeigt, die entscheidend sind bei der Bekämpfung von oxidativen Stress-bedingten Krankheiten. Die antioxidativen Eigenschaften dieser Moleküle können in Pharmazeutika und Nutrazeutika genutzt werden .
Vielfältige biologische Aktivitäten
Thiazole sind dafür bekannt, vielfältige biologische Aktivitäten zu besitzen, darunter antimikrobielle Eigenschaften. Sie wurden zur Synthese verschiedener Derivate verwendet, die eine signifikante Aktivität gegen verschiedene Bakterienstämme zeigen .
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, and antiviral effects .
Mode of Action
It has been suggested that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce apoptosis in parasites .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of pharmacological profiles, which are mainly determined by the nature of their substituents .
Result of Action
It has been suggested that thiazole derivatives can induce apoptosis in parasites .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The compound’s interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other substances. Additionally, 2-Chloro-4-(4-chlorophenyl)thiazole has shown potential antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function and leading to cell death .
Cellular Effects
The effects of 2-Chloro-4-(4-chlorophenyl)thiazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the growth of certain cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, 2-Chloro-4-(4-chlorophenyl)thiazole can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(4-chlorophenyl)thiazole involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 2-Chloro-4-(4-chlorophenyl)thiazole can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-chlorophenyl)thiazole can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to 2-Chloro-4-(4-chlorophenyl)thiazole can lead to cumulative effects on cellular function, such as persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-chlorophenyl)thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-Chloro-4-(4-chlorophenyl)thiazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization . Additionally, 2-Chloro-4-(4-chlorophenyl)thiazole may interact with cofactors such as NADPH, influencing the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Chloro-4-(4-chlorophenyl)thiazole within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-chlorophenyl)thiazole can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes . The subcellular localization of 2-Chloro-4-(4-chlorophenyl)thiazole can also impact its interactions with other biomolecules, influencing its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWSKHMFWGXGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613285 | |
| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2103-96-0 | |
| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



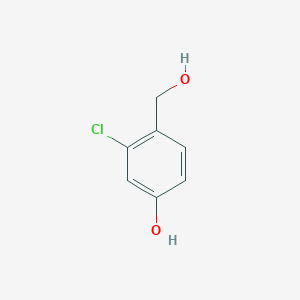

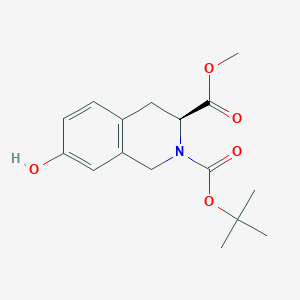
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
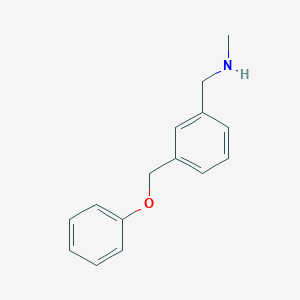

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)



![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)
